

# Application Notes and Protocols: Synthesis of BAY 1129980 from BAY 1135626

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | BAY 1135626 |           |
| Cat. No.:            | B8359893    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This document provides a detailed protocol for the synthesis of BAY 1129980, an antibody-drug conjugate (ADC), from its precursor components: the C4.4A-targeting monoclonal antibody **BAY 1135626** and a potent auristatin W derivative. The synthesis involves a multi-step process including partial reduction of the antibody, conjugation with the linker-payload, and subsequent purification and characterization of the final ADC product. All quantitative data pertaining to the characterization of BAY 1129980 are summarized, and relevant experimental workflows are visually represented.

## Introduction

BAY 1129980 is an investigational antibody-drug conjugate designed for targeted therapy of C4.4A-expressing tumors. It comprises a fully human IgG1 monoclonal antibody, **BAY** 1135626, which specifically targets the C4.4A (LYPD3) antigen, conjugated to a highly potent auristatin W derivative. The linkage is achieved through a stable, non-cleavable alkyl hydrazide linker attached to the cysteine residues of the antibody. This targeted delivery of a cytotoxic payload aims to enhance the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.

# **Data Summary**



The following table summarizes the key quantitative characteristics of the synthesized BAY 1129980 ADC.

| Parameter                               | Value                             | Method of Analysis                                                           |
|-----------------------------------------|-----------------------------------|------------------------------------------------------------------------------|
| Antibody Component                      | BAY 1135626 (anti-C4.4A<br>hlgG1) | -                                                                            |
| Linker-Payload                          | Auristatin W derivative           | -                                                                            |
| Linker Type                             | Non-cleavable alkyl hydrazide     | -                                                                            |
| Average Drug-to-Antibody<br>Ratio (DAR) | ~4                                | Reversed-Phase HPLC                                                          |
| Purity                                  | High                              | Size Exclusion Chromatography with Multi- Angle Light Scattering (SEC- MALS) |

# **Experimental Protocol: Synthesis of BAY 1129980**

This protocol is based on the methodology described in the supplementary materials of the publication by Willuda J, et al. Mol Cancer Ther. 2017 May;16(5):893-904.

#### Materials:

- BAY 1135626 (anti-C4.4A human IgG1 antibody)
- · Auristatin W derivative with a non-cleavable alkyl hydrazide linker
- Reducing agent (e.g., TCEP tris(2-carboxyethyl)phosphine)
- Quenching agent
- Purification system (e.g., Size Exclusion Chromatography)
- Analytical instrumentation (RP-HPLC, SEC-MALS)
- Reaction buffers and solvents



#### Procedure:

#### • Partial Reduction of BAY 1135626:

- The interchain disulfide bonds of the BAY 1135626 antibody are partially reduced to generate free thiol groups for conjugation.
- The antibody is incubated with a controlled molar excess of a reducing agent (e.g., TCEP)
   in a suitable reaction buffer.
- The reaction is allowed to proceed for a specific duration at a controlled temperature to achieve the desired degree of reduction, which will influence the final drug-to-antibody ratio.

#### • Conjugation Reaction:

- The activated auristatin W derivative (linker-payload) is added to the solution containing the partially reduced BAY 1135626.
- The maleimide group on the linker reacts with the free thiol groups on the antibody to form a stable thioether bond.
- The reaction is incubated for a set time under controlled conditions to ensure efficient conjugation.

#### Quenching of the Reaction:

 A quenching agent is added to the reaction mixture to cap any unreacted thiol groups and to stop the conjugation process.

#### • Purification of BAY 1129980:

- The resulting BAY 1129980 ADC is purified from unconjugated antibody, excess linkerpayload, and other reaction components.
- Size Exclusion Chromatography (SEC) is a commonly used method for this purification step, separating molecules based on their size.



- · Characterization of BAY 1129980:
  - The purified BAY 1129980 is characterized to determine its key properties.
  - Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is determined using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
  - Purity and Aggregation: The purity of the ADC and the presence of any aggregates are assessed using Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS).

## **Visualizations**

Experimental Workflow for BAY 1129980 Synthesis





Click to download full resolution via product page

Caption: Workflow for the synthesis and characterization of BAY 1129980.

Signaling Pathway and Mechanism of Action





Click to download full resolution via product page

Caption: Cellular mechanism of action of BAY 1129980.

• To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of BAY 1129980 from BAY 1135626]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b8359893#protocol-for-synthesizing-bay-1129980-from-bay-1135626]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com